molecular formula C12H15N3O2S B1599785 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine CAS No. 383865-57-4

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

Cat. No. B1599785
M. Wt: 265.33 g/mol
InChI Key: DOIKFFGWUPLXGA-UHFFFAOYSA-N
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Description

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (MMT) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in both biochemical and physiological experiments, with a variety of advantages and limitations.

Scientific Research Applications

Antifungal Activity

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine and its derivatives have been investigated for their antifungal properties. In a study, various compounds, including 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal effects, suggesting potential use as antifungal agents (Jafar et al., 2017).

Anticancer Activity

Studies have also focused on the anticancer potential of related compounds. One such study synthesized derivatives like 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine. These compounds exhibited good to moderate anticancer activity against various human cancer cell lines, indicating their promise in cancer treatment (Yakantham et al., 2019).

Cytotoxic Activity

Research into the cytotoxic activity of benzothiazolyl derivatives has been conducted. A variety of 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline compounds were synthesized and tested for in-vitro cytotoxic activity. The study indicated that these novel series of N-substituted (1, 3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives are potential classes of anticancer agents (Dave et al., 2012).

Antibacterial Activity

Furthermore, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine derivatives have been evaluated for their antibacterial properties. A study synthesized and tested compounds like 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones for their antibacterial activity, showing promising results against various bacterial strains (Vartale et al., 2008).

properties

IUPAC Name

4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11/h2-3H,4-7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIKFFGWUPLXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464823
Record name 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine

CAS RN

383865-57-4
Record name 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Methoxy-5-morpholin-4-yl-phenyl)-thiourea (5.0 g, 19 mmol) in chloroform (130 ml) are treated with bromine (960 □1) and the mixture refluxed for 18 hours. After removal of the volatile components in vacuo, the product is recrystallized from THF (2.8 g, 57%). MS: m/e=266 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TH Lai, M Toussaint, R Teodoro… - International Journal of …, 2021 - mdpi.com
The adenosine A 2A receptor (A 2A R) has emerged as a potential non-dopaminergic target for the treatment of Parkinson’s disease and, thus, the non-invasive imaging with positron …
Number of citations: 8 www.mdpi.com
MAR Skraban - 2017 - juser.fz-juelich.de
Der A2A-Adenosin-Rezeptor (A2AAR) spielt im Gehirn eine wichtige Rolle bei der Regulation von Glutamat und der Freisetzung von Dopamin. Neurodegenerative Erkrankungen wie …
Number of citations: 1 juser.fz-juelich.de

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